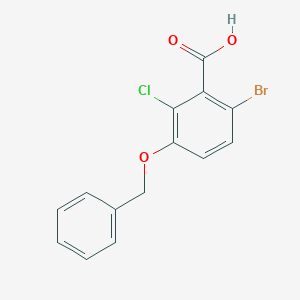

3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid

Description

Significance of Polysubstituted Aromatic Carboxylic Acids in Advanced Organic Synthesis

Polysubstituted aromatic carboxylic acids are cornerstone molecules in the field of organic synthesis, particularly in medicinal chemistry and materials science. The carboxylic acid group itself is a crucial functional handle, enabling a wide array of chemical transformations. wiley-vch.denih.gov Its presence can enhance the solubility of a molecule and provides a key interaction point for biological targets. wiley-vch.deresearchgate.net The diverse substitution patterns on the aromatic ring allow for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its function.

In pharmaceutical development, for instance, a significant percentage of commercialized drugs contain a carboxylic acid moiety or its derivatives, such as amides. wiley-vch.de These compounds are integral to the development of a wide range of therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. wiley-vch.deresearchgate.net The strategic placement of various substituents on the aromatic ring can influence a drug's efficacy, selectivity, and pharmacokinetic profile. dntb.gov.uaresearchgate.net

Rationale for Comprehensive Investigation of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

The specific structure of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid warrants a detailed investigation due to the unique interplay of its functional groups. The benzoic acid core provides a reactive site for further modifications. wikipedia.org The presence of three distinct substituents—a benzyloxy group, a bromine atom, and a chlorine atom—at specific positions offers a rich platform for selective chemical manipulation.

The bromine and chlorine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. The benzyloxy group, a protecting group for a hydroxyl function, can be selectively removed to reveal a phenol (B47542), adding another layer of potential modification. This multi-functional nature makes 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid a highly valuable intermediate in the synthesis of complex target molecules.

Overview of Key Research Areas Pertaining to 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

Research interest in 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid primarily revolves around its application as a key building block in the synthesis of more complex molecules. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs are found in precursors to important pharmaceutical and agrochemical compounds.

The synthesis of polysubstituted benzoic acids, in general, involves multi-step sequences that often begin with simpler, commercially available starting materials. patsnap.comgoogle.comgoogle.com For example, the synthesis of related brominated and chlorinated benzoic acids often involves electrophilic aromatic substitution reactions on a benzoic acid derivative. patsnap.comijisrt.com The strategic introduction of the benzyloxy group would typically be achieved through a Williamson ether synthesis. The specific regiochemistry of the substituents in 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid suggests a carefully designed synthetic route to achieve the desired substitution pattern.

The potential applications of this compound lie in its ability to be transformed into a variety of more complex structures. The differential reactivity of the bromine and chlorine atoms can be exploited to perform sequential cross-coupling reactions, allowing for the controlled introduction of different functional groups. The deprotection of the benzyloxy group to a phenol opens up possibilities for further functionalization, such as etherification or esterification. These synthetic pathways could lead to the creation of novel compounds with potential applications in areas such as medicinal chemistry, where precise molecular architectures are required for biological activity.

Below are interactive tables detailing the key properties and related compounds of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid | 2379322-11-7 | C₁₄H₁₀BrClO₃ | 341.59 |

| 3-Bromo-2-chlorobenzoic acid | 56961-27-4 | C₇H₄BrClO₂ | 235.46 |

| 2-Bromo-6-chlorobenzoic acid | 93224-85-2 | C₇H₄BrClO₂ | 235.46 |

| 3-Bromobenzoic acid | 585-76-2 | C₇H₅BrO₂ | 201.02 |

| 2-Chlorobenzoic acid | 118-91-2 | C₇H₅ClO₂ | 156.57 |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEUSLNRGZLPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid

Retrosynthetic Disconnection Strategies for the Construction of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. The key to this process for highly substituted aromatics is to identify the disconnections that are most likely to correspond to reliable and high-yielding forward reactions.

Analysis of Aromatic Substitution Patterns and Strategic Disconnections

The substitution pattern of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid features a delicate balance of electronic and steric effects. The benzyloxy group at C3 is an ortho,para-director, while the carboxylic acid at C1 is a meta-director. The two halogen atoms at C2 and C6 further influence the reactivity of the aromatic ring.

Strategic disconnections can be envisioned at several points:

C-Br and C-Cl bonds: This suggests a late-stage halogenation of a 3-(benzyloxy)benzoic acid precursor.

C-O ether bond: This points to a Williamson ether synthesis between a 3-hydroxy-6-bromo-2-chlorobenzoic acid derivative and a benzyl (B1604629) halide.

C-C bond of the carboxylic acid: This implies an oxidation of a corresponding toluene derivative or a carboxylation of an arylmetallic species.

Each of these disconnections presents its own set of challenges regarding regioselectivity in the forward synthesis.

| Disconnection | Precursor | Key Transformation in Forward Synthesis |

| C-Br Bond | 3-(Benzyloxy)-2-chlorobenzoic acid | Regioselective Bromination |

| C-Cl Bond | 3-(Benzyloxy)-6-bromobenzoic acid | Regioselective Chlorination |

| C-O Bond | 3-Hydroxy-6-bromo-2-chlorobenzoic acid | Benzylation |

| C-COOH Bond | 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene | Oxidation |

Feasibility of Sequential Introduction of Halogen and Benzyloxy Groups

The order in which the functional groups are introduced is a critical consideration.

Scenario 1: Halogenation followed by Benzylation

Starting with a dihalogenated 3-hydroxybenzoic acid derivative would be a plausible route. For instance, the sequential halogenation of 3-hydroxybenzoic acid could potentially yield 6-bromo-2-chloro-3-hydroxybenzoic acid. The hydroxyl group is a strong ortho,para-director, which would facilitate the introduction of halogens at the 2 and 6 positions. Subsequent benzylation of the hydroxyl group would then furnish the final product. The challenge in this approach lies in controlling the regioselectivity of the initial dihalogenation to obtain the desired 2,6-substitution pattern over other possible isomers.

Scenario 2: Benzylation followed by Halogenation

Alternatively, one could start with 3-hydroxybenzoic acid, protect the hydroxyl group as a benzyl ether to give 3-(benzyloxy)benzoic acid, and then perform sequential halogenation. The benzyloxy group is an ortho,para-director, and the carboxylic acid is a meta-director. This would direct incoming electrophiles (halogens) to the positions ortho and para to the benzyloxy group (C2, C4, and C6) and meta to the carboxylic acid (C5). The desired substitution pattern requires halogenation at the C2 and C6 positions. Achieving this specific dihalogenation pattern would require careful selection of halogenating agents and reaction conditions to overcome the competing directing effects and potential steric hindrance.

Direct Synthesis Approaches to 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

Direct synthesis approaches aim to introduce the functional groups with high regioselectivity in a more convergent manner, often employing modern organometallic techniques.

Directed Ortho-Metalation (DoM) Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped with an electrophile.

For benzoic acid derivatives, the carboxylic acid itself can act as a DMG after being deprotonated to the corresponding carboxylate. The carboxylate group directs lithiation to the ortho-position (C2). While the carboxylate is an effective DMG, other groups such as amides or protected alcohols can also be employed and may offer different reactivity or selectivity profiles.

| Directing Metalation Group (DMG) | Position of Metalation | Comments |

| Carboxylate (-COO⁻) | Ortho to the carboxylate | Directs functionalization to the C2 and C6 positions. |

| Tertiary Amide (-CONR₂) | Ortho to the amide | A strong directing group, often requiring subsequent hydrolysis to the carboxylic acid. |

| O-Aryl Carbamate (-OCONR₂) | Ortho to the carbamate | Can direct functionalization prior to conversion to the hydroxyl group. |

A plausible DoM strategy for the synthesis of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid could start from 3-(benzyloxy)benzoic acid.

First Ortho-Functionalization (Chlorination): Treatment of 3-(benzyloxy)benzoic acid with a strong lithium amide base would lead to the formation of the dianion, with the carboxylate directing lithiation to the C2 position. Quenching this lithiated intermediate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would introduce the chlorine atom at the 2-position to yield 3-(benzyloxy)-2-chlorobenzoic acid.

Second Ortho-Functionalization (Bromination): A subsequent ortho-metalation could then be performed on 3-(benzyloxy)-2-chlorobenzoic acid. The carboxylate would again direct lithiation to the remaining ortho-position, C6. Trapping this second organolithium intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would furnish the desired 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid.

This sequential DoM approach offers a high degree of regiocontrol for the introduction of both halogen atoms, making it a potentially efficient route to the target molecule.

Electrophilic Aromatic Substitution and Controlled Halogenation Pathways

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. uomustansiriyah.edu.iq In this process, an electrophile attacks the electron-rich benzene (B151609) ring, substituting one of the hydrogen atoms. uomustansiriyah.edu.iq For a substrate like 2-chlorobenzoic acid, the existing substituents—the chloro group and the carboxylic acid group—exert significant influence on the position of any incoming electrophile.

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic attack. labxchange.orgstudy.com Conversely, the chloro group, while also deactivating due to its inductive effect, is an ortho-, para-director because its lone pairs can donate electron density to the ring through resonance. libretexts.org The interplay of these directing effects determines the regioselectivity of subsequent reactions, such as halogenation.

Controlled halogenation is crucial for introducing the bromine atom at the correct position (C6) to form the desired 6-bromo-2-chlorobenzoic acid intermediate. Direct bromination of 2-chlorobenzoic acid would likely lead to a mixture of isomers due to the competing directing effects. A common strategy involves using a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst. epo.org The conditions must be carefully controlled to favor substitution at the sterically accessible position para to the chlorine and meta to the carboxylic acid.

The general mechanism for electrophilic bromination involves the generation of a strong electrophile, typically Br+, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reactivity Effect |

| -COOH | Electron-Withdrawing | Meta | Deactivating |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Ortho, Para | Deactivating |

| -OH / -OR | Electron-Donating | Ortho, Para | Activating |

Formation of the Benzyloxy Moiety: Etherification Reactions and Protecting Group Chemistry

The introduction of the benzyloxy group (-OCH₂Ph) is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, the precursor would be a 6-bromo-2-chloro-3-hydroxybenzoic acid derivative. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an electrophilic benzyl source, such as benzyl bromide or benzyl chloride.

Key aspects of this etherification include:

Choice of Base: A suitable base is required to deprotonate the phenol (B47542) without reacting with other functional groups. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.

Reaction Conditions: The reaction may be heated to ensure a reasonable reaction rate, especially if the phenol is sterically hindered. researchgate.netacs.org

The benzyl group is also a widely used protecting group in organic synthesis for alcohols, phenols, and carboxylic acids. libretexts.orguchicago.edu It is stable under a variety of reaction conditions but can be readily removed when needed, typically by catalytic hydrogenolysis (H₂, Pd/C). libretexts.org In this synthesis, while forming an integral part of the final molecule, its role as a stable ether linkage is analogous to its function as a protecting group, preventing the phenolic oxygen from participating in undesired side reactions. The carboxylic acid group itself can also be protected, often as an ester (e.g., methyl or ethyl ester), to prevent its acidic proton from interfering with base-catalyzed reactions or to avoid its reaction with organometallic reagents. fiveable.meyoutube.com

Convergent and Divergent Synthetic Routes

Divergent Synthesis: This approach begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.netwikipedia.org

Strategies Involving Pre-functionalized Aromatic Precursors

A convergent approach utilizing pre-functionalized precursors is a highly effective strategy. Instead of building the substitution pattern step-by-step on a simple benzene ring, this method starts with commercially available or readily synthesized aromatic compounds that already possess some of the required functional groups in the correct positions.

For example, the synthesis could commence from:

2-Chloro-3-hydroxybenzoic acid: This precursor already has the chloro, hydroxyl, and carboxyl groups in the desired 1, 2, and 3 positions. The synthetic task is then reduced to the selective bromination at the C6 position and benzylation of the hydroxyl group.

5-Bromo-2-chlorophenol: This starting material contains the desired halogen pattern. The synthesis would then require the introduction of a carboxyl group at the C1 position and a benzyloxy group at the C3 position. Introducing the carboxyl group can be challenging and may require multi-step sequences like ortho-lithiation followed by carboxylation.

This strategy simplifies the synthetic route by leveraging existing molecular complexity, often leading to shorter reaction sequences and avoiding issues with regioselectivity in the early stages.

Sequential Cross-Coupling Approaches (e.g., Suzuki, Stille) on Halogenated Benzoic Acid Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netwikipedia.org While the target molecule, 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, is fully substituted, the principles of sequential cross-coupling are highly relevant for synthesizing its precursors or analogs. nih.gov

A di- or polyhalogenated aromatic compound can undergo selective cross-coupling reactions due to the different reactivities of carbon-halogen bonds. The typical order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgnih.gov This reactivity difference allows for a sequential approach where the more reactive halide (e.g., bromide) is coupled first, leaving the less reactive halide (e.g., chloride) untouched for a subsequent transformation. nih.gov

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. rsc.orgrsc.org

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. uwindsor.ca

For instance, a precursor like 3-benzyloxy-2,6-dichlorobenzoic acid could theoretically undergo a selective Suzuki or Stille reaction at one of the C-Cl positions if the electronic or steric environment around them were sufficiently different, or if specialized catalysts were employed. More practically, a 6-bromo-2-chloro-3-hydroxybenzoic acid ester could be subjected to a Suzuki coupling to replace the bromine, demonstrating the utility of this selective reactivity.

Optimization of Reaction Conditions and Yields for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For a multi-step synthesis of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, each step would require individual optimization.

Key parameters for optimization include:

Catalyst and Ligand: In cross-coupling reactions, the choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial for achieving high selectivity and yield. nih.govnih.gov

Base: The strength and solubility of the base can significantly impact reaction rates in both etherification and cross-coupling reactions.

Solvent: The solvent affects the solubility of reagents and can influence reaction pathways. Biphasic systems or aqueous media are sometimes employed in Suzuki reactions. wikipedia.org

Temperature: Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions.

Concentration: The concentration of reactants can influence the reaction kinetics.

A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the effects of multiple variables simultaneously. For example, in the benzylation step, one might investigate the interplay between the base, solvent, and temperature to find the optimal conditions that provide the highest yield of the desired ether in the shortest time.

Table 2: Hypothetical Optimization of the Benzylation of 6-bromo-2-chloro-3-hydroxybenzoic acid

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 88 |

| 3 | K₂CO₃ (2.5) | DMF | 80 | 6 | 92 |

| 4 | NaH (1.2) | THF | 25 | 12 | 75 |

| 5 | NaH (1.2) | THF | 65 | 4 | 95 |

| 6 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 91 |

This hypothetical data illustrates how modifying reaction parameters can significantly improve the efficiency of a synthetic step.

Mechanistic Investigations of Reactions Involving 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid

Elucidation of Reaction Mechanisms in the Formation of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

The synthesis of polysubstituted benzoic acids like 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid is a complex process that often involves multiple steps, each with its own mechanistic intricacies. Understanding these pathways is crucial for controlling regioselectivity and achieving high yields.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzoic acids, the carboxylic acid group, or its corresponding carboxylate, can act as a directed metalation group (DMG), guiding an organolithium reagent to deprotonate the ortho-position. rsc.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the acidic carboxylic proton by a strong lithium base, such as s-butyllithium (s-BuLi), often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This forms a lithium carboxylate. The lithium ion of the carboxylate then coordinates with the other substituents on the ring, directing the second equivalent of the organolithium reagent to the sterically most accessible and electronically favorable ortho-position. For a precursor like 3-(benzyloxy)-2-chlorobenzoic acid, the carboxylate group directs metalation to the C6 position.

The regioselectivity of DoM can be influenced by the choice of the base. For instance, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to exclusive deprotonation at the position ortho to the carboxylate (C3), whereas using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgbohrium.com This highlights the delicate interplay of steric and electronic effects, as well as the nature of the organometallic species, in determining the reaction outcome. The α-lithiobenzyloxy group, formed from aryl benzyl (B1604629) ethers, can also function as a directed metalation group, further illustrating the versatility of this approach in synthesizing complex molecules. researchgate.net

Table 1: Regioselectivity in Directed Ortho-Metalation of Substituted Benzoic Acids

| Substrate | Base/Additive | Major Product | Reference |

|---|---|---|---|

| Benzoic Acid | s-BuLi/TMEDA | 2-Lithiated Benzoic Acid | rsc.org |

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA | 3-Substituted-2-methoxybenzoic acid | organic-chemistry.orgbohrium.com |

| 2-Methoxybenzoic Acid | n-BuLi/t-BuOK | 6-Substituted-2-methoxybenzoic acid | organic-chemistry.orgbohrium.com |

This table illustrates the influence of directing groups and reagents on the regiochemical outcome of ortho-metalation reactions.

The introduction of halogen atoms and the benzyloxy group are key steps in the synthesis of the target molecule. Halogenation of benzoic acid derivatives can proceed through different mechanisms depending on the reagents and conditions. Electrophilic aromatic substitution is a common pathway for introducing bromine onto the aromatic ring. The presence of activating or deactivating groups on the ring directs the position of halogenation.

The introduction of a benzyloxy group is typically achieved through a Williamson ether synthesis, a nucleophilic substitution reaction (SN2) where an alkoxide (in this case, a phenoxide generated from a hydroxybenzoic acid precursor) attacks an alkyl halide (benzyl bromide or chloride). The reaction is generally straightforward, but its efficiency can be affected by the steric hindrance around the reacting centers and the solubility of the reactants.

The sequence of these reactions is critical. For instance, performing DoM on an already halogenated benzoic acid can lead to metal-halogen exchange instead of C-H deprotonation, depending on the relative positions of the halogens and the directing group. rsc.org In the case of 2,4-dihalogenobenzoic acids, lithiation occurs at the position flanked by both halogen substituents. rsc.org

Mechanistic Studies of Chemical Transformations of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

Once formed, 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid can undergo a variety of chemical transformations, particularly at the halogenated positions. These reactions are often catalyzed and their mechanisms are of significant interest for synthesizing more complex derivatives.

The bromine and chlorine atoms on the benzoic acid ring are suitable handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon or carbon-heteroatom bonds.

In these catalytic cycles, the general mechanism involves:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide.

Transmetalation (for Suzuki, etc.) or Carbometalation (for Heck, etc.): The second coupling partner is transferred to the metal center.

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the final product and regenerating the active catalyst.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, in the coupling of electron-deficient benzoic acids with amines, a bimetallic Pd/Cu system with 1,10-phenanthroline (B135089) as the ligand has been shown to be effective. researchgate.net The carboxylic acid group itself can act as a directing group in some coupling reactions, promoting the reaction and controlling regioselectivity. researchgate.net Nickel-catalyzed electrochemical cross-coupling reactions have also emerged as a powerful method for C(sp³)–C(sp²) bond formation involving benzylic and aryl halides. nih.gov

Table 2: Catalytic Systems for Cross-Coupling Reactions of Aryl Halides

| Reaction Type | Catalyst | Ligand | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Decarboxylative Amination | Pd/Cu | 1,10-Phenanthroline | Oxidative decarboxylative coupling | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | Oxidative addition, transmetalation, reductive elimination | doi.org |

| Amide Synthesis | CuCl₂ | - | In situ carbodiimide (B86325) formation | rsc.org |

This table summarizes various catalytic systems and their mechanistic roles in the cross-coupling of aryl halides and related compounds.

For instance, in a typical SNAr reaction, where a nucleophile displaces a halide on the aromatic ring, the rate is often dependent on the concentrations of both the aryl halide and the nucleophile. The formation of a Meisenheimer complex is a key intermediate, and its stability can be analyzed computationally.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), can provide detailed information about the geometry and energy of the transition state. This allows for the calculation of activation energies, which are directly related to the reaction rate. Such analyses can help to explain the observed regioselectivity and stereoselectivity in complex reactions. While specific data for the title compound is scarce, these methods are routinely applied to understand the mechanisms of related organic reactions.

The choice of solvent can have a profound impact on the rate and selectivity of a reaction. nih.govweebly.com Solvents can influence the solubility of reactants, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism.

In the context of reactions involving charged species, such as the carboxylate in DoM or intermediates in cross-coupling reactions, the polarity of the solvent is a critical factor. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in cross-coupling reactions because they can dissolve the ionic reagents and stabilize charged intermediates. rsc.org

The effect of the solvent on the distribution of benzoic acid between an aqueous and an organic phase has been studied, showing that the distribution ratio is influenced by the physical properties of the solvent. derpharmachemica.com For instance, the extractability of benzoic acid is high in chloroform (B151607) and isobutyl alcohol. derpharmachemica.com In the context of reaction rates, a change in solvent can lead to significant rate enhancements or even a change in the reaction mechanism. For example, the solvolysis of certain phosphate (B84403) esters is dramatically faster in less polar organic solvents compared to water, suggesting a change in the reaction pathway. nih.gov

Table 3: Influence of Solvent on Chemical Reactions

| Reaction | Solvent | Observation | Potential Reason | Reference |

|---|---|---|---|---|

| Amide Synthesis | DMF vs. DMSO, DCE, MeCN, THF | DMF gave the best results | Better solvation of intermediates and catalyst | rsc.org |

| Solvolysis of Phosphate Dianion | tert-Butyl alcohol vs. Water | 8.8 x 10³ times faster in t-BuOH | Reduced hydrogen bonding capacity of the alcohol solvent | nih.gov |

This table illustrates the significant role of the solvent in influencing reaction outcomes and physical processes.

Advanced Spectroscopic and Spectrometric Elucidation of 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid.

The ¹H NMR spectrum is expected to provide initial information on the number and environment of the different protons in the molecule. The aromatic region would be particularly informative, revealing the substitution pattern on the two phenyl rings. The ¹³C NMR spectrum, in turn, would show signals for all carbon atoms, including the quaternary carbons which are not visible in the ¹H spectrum. docbrown.info

To definitively assign these signals, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. capes.gov.br For 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, COSY would show correlations between the adjacent protons on both the benzoic acid ring and the benzyl (B1604629) group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlation). capes.gov.br This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). capes.gov.br This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the benzylic CH₂ protons to the C3 carbon of the benzoic acid ring and the ipso-carbon of the benzyl phenyl ring, confirming the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (Predicted data based on analysis of substituted benzoic acids)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations |

| COOH | ~13.0 | Singlet | - |

| H-4 | ~7.3 - 7.5 | Doublet | H-5 |

| H-5 | ~7.0 - 7.2 | Doublet | H-4 |

| Benzyl CH₂ | ~5.2 | Singlet | - |

| Benzyl Ph-H | ~7.3 - 7.5 | Multiplet | Other Benzyl Ph-H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (Predicted data based on analysis of substituted benzoic acids)

| Carbon | Predicted Chemical Shift (ppm) | Expected HMBC Correlations |

| C=O | ~165-170 | H-4 |

| C1 (C-COOH) | ~130-135 | H-5 |

| C2 (C-Cl) | ~132-136 | H-4 |

| C3 (C-O) | ~155-158 | H-4, Benzyl CH₂ |

| C4 | ~125-128 | H-5, Benzyl CH₂ |

| C5 | ~115-120 | H-4 |

| C6 (C-Br) | ~118-122 | H-5 |

| Benzyl CH₂ | ~70-75 | Benzyl Ph-H |

| Benzyl Ph-C | ~127-137 | Benzyl CH₂, Other Benzyl Ph-H |

The orientation of the benzyloxy group relative to the benzoic acid ring is a key conformational feature. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide this information by detecting through-space interactions between protons that are in close proximity, regardless of whether they are connected by bonds.

In a NOESY spectrum of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, a cross-peak would be expected between the protons of the benzylic methylene (B1212753) (CH₂) group and the H-4 proton on the benzoic acid ring. The presence and intensity of this correlation would provide direct evidence for the spatial proximity of these groups and help to define the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound with high accuracy and confidence. ijpsm.com For 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid (C₁₄H₁₀BrClO₃), HRMS would determine the mass of the molecular ion to several decimal places. indiamart.com

This high precision allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will match the experimentally measured mass. Furthermore, the presence of bromine and chlorine atoms provides a distinct isotopic pattern in the mass spectrum due to their naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). Observing this characteristic pattern would provide further confirmation of the compound's identity. HRMS is also a powerful tool for assessing the purity of a sample, as it can detect and help identify even minor impurities. researchgate.netrsc.org

Table 3: HRMS Data for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀BrClO₃ |

| Exact Mass | 340.9502 |

| Molar Mass | 341.59 g/mol |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. capes.gov.br These spectra are essentially a "fingerprint" of the functional groups present. researchgate.netresearchgate.net

For 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, the key functional groups that would give rise to characteristic absorption bands include:

Carboxylic Acid: A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common to carboxylic acids in the solid state. researchgate.net The C=O stretching vibration would appear as a strong band around 1700 cm⁻¹.

Ether Linkage: C-O stretching bands for the aryl-ether linkage would be observed.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) rings.

Halogen Substituents: The C-Br and C-Cl stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Analysis of the C=O and O-H band positions can provide insight into the strength and nature of hydrogen bonding interactions, both in the solid state and in solution. rsc.org

Table 4: Expected Key IR and Raman Bands for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (Predicted data based on analysis of substituted benzoic acids)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Carboxylic Acid | C=O stretch | ~1700 | IR, Raman |

| Aromatic Rings | C-H stretch | >3000 | IR, Raman |

| Aromatic Rings | C=C stretch | 1600 - 1450 | IR, Raman |

| Ether | C-O stretch | ~1250 and ~1050 | IR |

| Halogens | C-Cl / C-Br stretch | <800 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structure of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid and its Co-crystals

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) gives the definitive, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles in 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid.

A key structural feature that X-ray crystallography would reveal is the intermolecular interactions, particularly the hydrogen bonding. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice through hydrogen bonds between their carboxylic acid groups, a common motif for benzoic acids. nih.gov The crystal packing and any other significant intermolecular forces, such as π-stacking or halogen bonding, would also be elucidated.

Furthermore, the propensity of benzoic acids to form co-crystals with other molecules (coformers) is well-documented. rsc.orgrsc.org X-ray crystallography is the gold standard for confirming the formation of a co-crystal and characterizing its unique structure, which can have different physical properties compared to the pure compound.

Advanced Spectroscopic Techniques for Analyzing Interactions in Solution

Beyond the core techniques, other advanced spectroscopic methods can probe more subtle aspects of the molecule's behavior. For instance, Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion rates. This could be used to study the self-association of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid in solution, such as the equilibrium between the monomeric and dimeric forms.

Variable temperature (VT) NMR studies could also be employed to investigate the dynamics of the molecule, such as the rotational barrier of the benzyloxy group or conformational changes. These advanced methods provide a deeper understanding of the molecule's behavior in a solution environment, complementing the static picture provided by other techniques.

Computational and Theoretical Chemistry Studies on 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. For 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are essential for determining the most stable conformation.

The molecular geometry of this compound is heavily influenced by its multiple substituents. The presence of two groups (bromo and chloro) at the ortho positions (2 and 6) relative to the carboxylic acid function creates significant steric hindrance. This forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This phenomenon, known as steric inhibition of resonance (SIR), prevents the π-orbitals of the carboxyl group from effectively overlapping with the π-system of the aromatic ring. nih.govwikipedia.org Studies on similarly crowded molecules like 2,6-dimethylbenzoic acid have shown that the molecule is nonplanar due to these steric repulsions. researchgate.net In the case of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, the large benzyloxy group at the 3-position further contributes to steric crowding, influencing the final dihedral angle between the carboxyl group and the phenyl ring.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, the electronic effects of its substituents would be key:

-COOH (Carboxylic Acid): An electron-withdrawing group that lowers the energy of both HOMO and LUMO.

-Br and -Cl (Halogens): These have a dual effect—they are inductively electron-withdrawing but can be weakly resonance-donating. Their net effect is typically electron-withdrawing, which lowers the orbital energies.

-OCH₂Ph (Benzyloxy): The ether oxygen is an electron-donating group through resonance, which tends to raise the HOMO energy level.

The interplay of these groups determines the final orbital energies. The electron-withdrawing halogens and carboxyl group will lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The electron-donating benzyloxy group will raise the HOMO energy. The combined effect likely results in a moderately sized HOMO-LUMO gap, indicative of a stable but reactive molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benzoic Acid | -7.35 | -1.52 | 5.83 | nih.gov |

| 4-Nitrobenzoic Acid | -8.22 | -3.05 | 5.17 | nih.gov |

| 4-Aminobenzoic Acid | -6.18 | -0.98 | 5.20 | nih.gov |

| 2-Chlorobenzoic Acid | -7.51 | -1.69 | 5.82 | researchgate.net |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on a molecule's surface. wuxiapptec.com It uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, an ESP map would reveal:

Highly Negative Regions (Red/Yellow): The most electron-rich areas would be located around the oxygen atoms of the carboxyl group and, to a lesser extent, the ether oxygen of the benzyloxy group. nih.govpearson.com These sites are the primary locations for interactions with electrophiles or for hydrogen bonding.

Highly Positive Region (Blue): The most electron-deficient area would be the acidic proton of the carboxylic acid group, confirming its high acidity. wuxiapptec.compearson.com

Moderately Negative/Neutral Regions (Green/Orange): The aromatic ring and the halogen atoms would exhibit varied potentials. The electronegative chlorine and bromine atoms create localized regions of negative potential, while the carbon atoms attached to them would be more positive. nih.gov

These maps are invaluable for predicting intermolecular interactions, solvation patterns, and the initial sites of chemical reactions. wuxiapptec.com

Quantum Chemical Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). rowansci.com Locating this first-order saddle point on the potential energy surface is a primary goal of reaction modeling. rowansci.com Once the TS is identified, its energy can be compared to that of the reactants to calculate the activation energy (Ea), which is the primary determinant of the reaction rate.

While specific transition state calculations for reactions involving 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid are not published, one could model key reactions such as its esterification or deprotonation. For example, in a base-catalyzed deprotonation, the reaction coordinate would involve the approach of the base and the breaking of the O-H bond. Computational methods can optimize the geometry of this transition state and provide the activation barrier. Such calculations are crucial for understanding reaction kinetics and mechanisms. ims.ac.jp

Reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Computational models must account for these effects to provide accurate predictions. The Polarizable Continuum Model (PCM) is one of the most widely used methods for this purpose. wikipedia.orguni-muenchen.de

In the PCM approach, the solvent is not treated as individual molecules but as a continuous medium with a defined dielectric constant. wikipedia.orgdiracprogram.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. wikipedia.org This method allows for the calculation of solvation free energy, which is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de PCM is available in many quantum chemical software packages and can be used with DFT calculations to model geometries, energies, and reaction pathways in solution, providing more realistic results than gas-phase calculations alone. wikipedia.orgresearchgate.netacs.org

Theoretical Studies on the Ortho Effect in Halogenated Benzoic Acids and its Relevance to 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

The "ortho effect" describes the observation that ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature. wikipedia.orgbyjus.com This effect is particularly pronounced in 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid due to the presence of two ortho substituents.

The primary cause of the ortho effect is steric inhibition of resonance (SIR). wikipedia.orgyoutube.comstackexchange.com In benzoic acid, the carboxyl group is planar with the benzene ring, allowing for resonance stabilization where the ring donates electron density to the carboxyl group. This resonance slightly destabilizes the conjugate base (carboxylate anion) relative to the acid, thus decreasing acidity. When a bulky group is placed in the ortho position, steric repulsion forces the -COOH group to twist out of the ring's plane. youtube.comvedantu.com This rotation breaks the resonance interaction with the ring.

In the case of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, both the 2-chloro and 6-bromo groups sterically hinder the carboxyl group. Computational studies on molecules like 2-chlorobenzoic acid and 2,6-dimethylbenzoic acid confirm that the carboxyl group is forced out of planarity. researchgate.netresearchgate.net This inhibition of resonance has a more significant stabilizing effect on the resulting carboxylate anion than on the undissociated acid. By preventing the benzene ring from destabilizing the anion via resonance, the anion becomes more stable, and the acid becomes stronger (i.e., has a lower pKa). researchgate.netnih.govrsc.org While polar effects from the substituents are also important, the steric component is the defining feature of the ortho effect in di-ortho-substituted systems. rsc.org

| Compound | pKa | Comment | Reference |

|---|---|---|---|

| Benzoic Acid | 4.20 | Reference Compound | nih.gov |

| 2-Chlorobenzoic Acid | 2.94 | Stronger due to ortho effect & inductive effect | nih.gov |

| 3-Chlorobenzoic Acid | 3.83 | Inductive effect increases acidity | researchgate.net |

| 4-Chlorobenzoic Acid | 3.99 | Inductive effect outweighs weaker resonance effect | nih.gov |

| 2,6-Dichlorobenzoic Acid | 1.63 | Very strong due to double ortho effect | N/A |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) to Aid Experimental Characterization

A thorough review of available scientific literature reveals a notable absence of specific computational studies focused on the prediction of spectroscopic parameters for 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid. Theoretical calculations, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. These predicted spectra serve as invaluable aids in the experimental characterization and structural elucidation of novel compounds.

For many related substituted benzoic acids, researchers have successfully utilized computational methods to correlate theoretical data with experimental findings. Such studies typically involve geometry optimization of the molecular structure followed by the calculation of spectroscopic parameters at a specific level of theory and basis set. The comparison between calculated and experimental spectra can confirm structural assignments and provide insights into the electronic environment of the nuclei and the vibrational modes of the molecule.

However, for 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, specific published data on theoretical NMR chemical shifts or calculated vibrational frequencies could not be located. The generation of such data would require a dedicated computational investigation, which does not appear to have been performed or reported in the accessible literature.

Table 1: Predicted Spectroscopic Data for 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available in literature |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in literature |

| Key Vibrational Frequencies (cm⁻¹) | Data not available in literature |

Note: This table highlights the absence of publicly available, specific computational predictions for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Similar to the lack of predictive spectroscopic data, there are no specific molecular dynamics (MD) simulation studies for 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid found in the surveyed scientific literature. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing detailed insight into the conformational landscapes, flexibility, and interactions of a molecule with its environment, such as a solvent.

For a molecule like 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, which possesses several rotatable bonds—notably around the benzyloxy group and the carboxylic acid group—MD simulations would be particularly insightful. Such simulations could:

Explore the potential energy surface to identify low-energy conformers.

Determine the preferred orientations of the substituent groups.

Analyze the intramolecular hydrogen bonding possibilities involving the carboxylic acid.

Simulate its behavior and interactions in various solvents, shedding light on its solubility and aggregation properties.

Despite the utility of this method, dedicated research applying MD simulations to understand the dynamic behavior of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid has not been published. Therefore, detailed research findings on its conformational preferences and solution behavior from a theoretical standpoint are currently unavailable.

Reactivity Profiles and Chemical Transformations of 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation. These transformations are fundamental for altering the compound's physical properties and for building more complex molecular architectures.

Esterification Reactions for Derivatization

Esterification of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid is a straightforward method for derivatization, often employed to protect the carboxylic acid or to modify the compound's solubility and electronic properties. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (such as sulfuric acid), is a common approach. The equilibrium of this reaction can be shifted towards the product ester by using an excess of the alcohol or by removing water as it is formed. tcu.edu

For sterically hindered benzoic acids, which can be challenging to esterify, alternative methods may be employed. Reagents like triethyloxonium fluoroborate or the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction with alcohols. acs.org Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol.

Table 1: Representative Esterification Reactions of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

| Reactant Alcohol | Product Ester | Typical Conditions |

|---|---|---|

| Methanol | Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | Excess MeOH, cat. H₂SO₄, reflux |

| Ethanol | Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | Excess EtOH, cat. H₂SO₄, reflux |

| tert-Butanol | tert-Butyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | DCC, DMAP, CH₂Cl₂ |

| Benzyl (B1604629) alcohol | Benzyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | SOCl₂, then benzyl alcohol, pyridine |

Amide Formation and Related Condensation Reactions

The conversion of the carboxylic acid to an amide is a pivotal transformation in medicinal chemistry and materials science. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast array of coupling reagents has been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. luxembourg-bio.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comresearchgate.net Phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective. luxembourg-bio.com The choice of reagent, base, and solvent depends on the specific substrates being coupled. luxembourg-bio.com For 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, these standard methods can be applied to couple it with a wide variety of amines to generate a library of amide derivatives.

Table 2: Examples of Amide Formation using 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

| Amine | Coupling Reagent/Conditions | Product Amide |

|---|---|---|

| Aniline | HBTU, DIPEA, DMF | N-Phenyl-3-(benzyloxy)-6-bromo-2-chlorobenzamide |

| Benzylamine | DCC, HOBt, CH₂Cl₂ | N-Benzyl-3-(benzyloxy)-6-bromo-2-chlorobenzamide |

| Morpholine | HATU, DIPEA, DMF | (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(morpholino)methanone |

| Glycine methyl ester | EDC, HOBt, CH₂Cl₂ | Methyl 2-(3-(benzyloxy)-6-bromo-2-chlorobenzamido)acetate |

Reduction to Benzylic Alcohols and Subsequent Transformations

The carboxylic acid functional group can be reduced to a primary alcohol, yielding (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol (B6293207). This transformation opens up further synthetic possibilities. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) being the most common and effective reagent. quora.com Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that chemoselectively reduces carboxylic acids in the presence of other reducible functional groups like esters.

Alternatively, catalytic hydrogenation can be employed, although this often requires harsh conditions (high pressure and temperature) and specific catalysts, such as Pt/SnO₂ or Ru-based systems, to achieve high selectivity for the carboxylic acid reduction without affecting the aromatic rings or the benzylic ether. manchester.ac.ukqub.ac.uk

Once formed, the resulting benzyl alcohol can undergo a variety of subsequent transformations. It can be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents, converted into a benzyl halide for nucleophilic substitution reactions, or used in ether synthesis.

Decarboxylation Reactions and Related Pathways

The removal of the carboxylic acid group via decarboxylation is a challenging transformation for most aromatic carboxylic acids, including 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid. This reaction typically requires high temperatures and is facilitated by the presence of electron-withdrawing groups in the ortho and para positions, which is not the case for this molecule.

However, several methods for the decarboxylation of halogenated aromatic carboxylic acids have been developed. One approach involves heating the acid in the presence of water at temperatures between 80°C and 180°C. google.com More modern methods offer milder conditions. For instance, copper-catalyzed decarboxylative halogenation can be achieved using a copper salt, a light source (365 nm LED), an oxidant, and a halogen atom transfer reagent. princeton.eduosti.gov This method proceeds through an aryl radical intermediate. Another approach is a transition-metal-free decarboxylative bromination that can be effective for aromatic acids bearing electron-donating groups. nih.gov These specialized methods could potentially be applied to effect the decarboxylation of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid to yield 1-(benzyloxy)-4-bromo-2-chlorobenzene.

Transformations Involving Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, enabling selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the standard catalytic cycles of these reactions. This difference in reactivity allows for selective substitution at the C-6 position (the site of the bromine atom), leaving the chlorine atom at C-2 intact for potential subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid allows for regioselective functionalization.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. The reaction would selectively occur at the C-Br bond to form a biaryl linkage.

Stille Coupling : The Stille reaction involves the coupling of the aryl halide with an organostannane (organotin) reagent. It is highly versatile and tolerant of a wide range of functional groups, though the toxicity of the tin reagents is a drawback.

Negishi Coupling : This reaction utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. wikipedia.org The Negishi coupling is known for its high yields and functional group tolerance, allowing for the formation of C-C bonds between the target molecule and various alkyl, vinyl, or aryl zinc halides. organic-chemistry.org

Heck Reaction : The Heck reaction forms a C-C bond between the aryl halide and an alkene in the presence of a palladium catalyst and a base. This reaction would introduce a vinyl group at the C-6 position of the benzoic acid core.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for the synthesis of aryl-substituted alkynes.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Position

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Biaryl / Aryl-alkene | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Stille | Organostannane (R-SnBu₃) | Biaryl / Aryl-alkene | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Negishi | Organozinc Halide (R-ZnX) | Alkylated/Arylated Arene | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene (CH₂=CHR) | Aryl-substituted Alkene | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne (H-C≡CR) | Aryl-substituted Alkyne | PdCl₂(PPh₃)₂, CuI |

Regioselective Coupling Strategies

The differential reactivity between the C-Br and C-Cl bonds in 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid allows for the implementation of regioselective cross-coupling strategies. For instance, a Suzuki-Miyaura coupling reaction can be performed to introduce an aryl or vinyl group at the C-6 position, selectively displacing the bromine atom. This selectivity is typically achieved using palladium catalysts with appropriate ligands. researchgate.net

The carboxylate group can also direct the regioselectivity of cross-coupling reactions. Following the initial coupling at the C-Br position, the remaining C-Cl bond can be targeted for a second cross-coupling reaction under more forcing conditions or with a different catalytic system, providing a pathway to unsymmetrically trisubstituted benzoic acid derivatives. dntb.gov.ua Decarbonylative cross-coupling reactions also present a strategy for forming C(aryl)-C(aryl) bonds directly from carboxylic acids. organic-chemistry.org

Below is an interactive data table summarizing the differential reactivity in cross-coupling reactions:

| Halogen | Bond Strength | Reactivity in Cross-Coupling | Typical Catalysts |

| Bromine | Weaker | Higher | Palladium, Nickel, Copper, Iron chemscene.com |

| Chlorine | Stronger | Lower | Palladium with specialized ligands, Nickel nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN1 and SN2 reactions, SNAr typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, the carboxylic acid group can act as a moderate electron-withdrawing group, potentially activating the ring for nucleophilic attack. The reaction is generally favored with strong nucleophiles and at elevated temperatures. libretexts.org

The relative reactivity of the halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. reddit.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. youtube.com Therefore, under SNAr conditions, the chlorine atom would be preferentially displaced over the bromine atom. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums) for Further Functionalization

The halogen atoms on 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid can be utilized to form organometallic intermediates, such as Grignard reagents or organolithiums, which are powerful nucleophiles for forming new carbon-carbon bonds. libretexts.org The formation of these reagents typically involves the reaction of the aryl halide with a metal, such as magnesium for Grignard reagents or lithium for organolithiums. libretexts.org

Due to the higher reactivity of the C-Br bond, the formation of a Grignard reagent is expected to occur selectively at the C-6 position. stackexchange.comreddit.com The resulting organomagnesium compound can then be reacted with a variety of electrophiles to introduce new functional groups. It is important to note that the acidic proton of the carboxylic acid group is incompatible with the formation of these highly basic organometallic reagents and would need to be protected or the reaction carried out with an excess of the organometallic reagent.

An alternative method for preparing Grignard reagents is through a halogen-magnesium exchange reaction, which can tolerate more functional groups. wikipedia.org

Reactions Involving the Benzyloxy Ether Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality and also offers a site for further chemical modification.

Selective Deprotection Strategies for Access to Hydroxyl Analogs

The benzyl ether can be selectively cleaved to reveal the corresponding hydroxyl group. A common and effective method for this transformation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.orgresearchgate.net This method is generally mild and chemoselective, although care must be taken as aryl halides can also be susceptible to reduction under these conditions. The addition of certain reagents can sometimes prevent the dehalogenation. researchgate.net

Alternatively, strong acids like boron tribromide (BBr3) can be used to cleave benzyl ethers, although this method is less suitable for substrates with acid-labile functional groups. researchgate.netreddit.com Boron trichloride (BCl3) has also been used for the debenzylation of aryl benzyl ethers. orgsyn.org Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed for deprotection. google.com

A summary of deprotection strategies is presented in the table below:

| Reagent | Conditions | Advantages | Disadvantages |

| H2, Pd/C | Hydrogen atmosphere | Mild, high yielding | May also reduce other functional groups |

| BBr3 | Anhydrous, low temperature | Effective for aryl ethers | Harsh conditions, not suitable for acid-labile groups |

| BCl3 | With cation scavenger | Chemoselective | Requires specific additives |

| DDQ | Oxidative | Selective for certain benzyl ethers | Stoichiometric oxidant often required |

Potential for Further Functionalization of the Benzyloxy Moiety

The benzylic position of the benzyloxy group is susceptible to functionalization due to the stability of the resulting benzylic radical or carbocation. wikipedia.orgyoutube.com For instance, benzylic C-H bonds can undergo radical bromination or oxidation to introduce new functional groups. wikipedia.org Recent advances have also shown the potential for photo-mediated C-H functionalization at the benzylic position. rsc.org

Furthermore, the aromatic ring of the benzyl group itself can undergo electrophilic aromatic substitution reactions, although this is less common when it is part of a protecting group. The specific conditions would need to be carefully chosen to avoid reactions at the more activated benzoic acid ring.

Electrophilic Aromatic Substitution Reactivity of the Polysubstituted Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are highly dependent on the nature of the substituents already present on the ring.

The directing effect of a substituent refers to its ability to influence the position of an incoming electrophile. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is an activating group and an ortho-, para-director. The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom, thus activating the ring towards electrophilic attack. libretexts.org

Halogen Groups (-Br and -Cl): Bromine and chlorine are deactivating groups but are ortho-, para-directors. libretexts.orglibretexts.org Halogens are highly electronegative and withdraw electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles compared to benzene. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.orglatech.edu

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. gauthmath.comdoubtnut.com It is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group, which pulls electron density out of the ring. gauthmath.com This deactivation makes the ring significantly less susceptible to electrophilic attack and directs incoming electrophiles to the meta position, as the ortho and para positions are destabilized by the electron-withdrawing nature of the substituent. libretexts.org

Table 1: Directing Effects of Substituents in 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Benzyloxy (-OCH₂Ph) | 3 | Activating | Ortho, Para |

| Bromo (-Br) | 6 | Deactivating | Ortho, Para |

| Chloro (-Cl) | 2 | Deactivating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

Regioselectivity in electrophilic aromatic substitution is determined by a combination of electronic and steric factors. nih.govrsc.org

Electronic Influences: The electronic effects of the substituents dictate the positions of highest electron density on the aromatic ring, which are the most favorable sites for electrophilic attack. In 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, the activating benzyloxy group strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, positions 2 and 6 are already substituted. This leaves position 4 as the most electronically favored site for substitution due to the powerful activating effect of the benzyloxy group. The meta-directing effect of the carboxylic acid group would favor substitution at position 5. The ortho, para-directing effects of the halogens would also influence the electron distribution. The interplay of these electronic effects will determine the most probable site of reaction.

Steric Influences: Steric hindrance can significantly impact the regioselectivity of a reaction by preventing an electrophile from approaching a sterically crowded position. masterorganicchemistry.com In the case of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, the positions adjacent to the existing substituents will experience some degree of steric hindrance. For example, attack at position 4 is ortho to the benzyloxy group and meta to the chlorine and bromine atoms. Attack at position 5 is ortho to the bromine atom and meta to the benzyloxy and carboxylic acid groups. The large size of the benzyloxy and bromo groups may sterically hinder attack at adjacent positions. The relative sizes of the substituents and the incoming electrophile will play a crucial role in determining the final product distribution. nih.gov

In polysubstituted benzenes, the directing effects of the substituents are generally additive. When there is a conflict between the directing effects of multiple substituents, the most strongly activating group typically governs the regioselectivity. masterorganicchemistry.com In this molecule, the benzyloxy group is the most powerful activating group and will therefore be the primary determinant of the position of electrophilic attack.

Table 2: Analysis of Potential Electrophilic Substitution Sites

| Position | Electronic Influence | Steric Hindrance |

|---|---|---|

| 4 | Activated (para to benzyloxy) | Moderate |

| 5 | Deactivated (meta to benzyloxy and COOH) | Moderate |

Role of 3 Benzyloxy 6 Bromo 2 Chlorobenzoic Acid As a Synthetic Intermediate and Building Block

Application in the Synthesis of Highly Functionalized Aromatic Systems

The densely functionalized nature of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid makes it an ideal starting material for the synthesis of complex aromatic compounds, which are key components in various fields of chemical science.

In the realm of academic research, the pursuit of novel molecules with unique properties and functions is a primary driving force. While specific, direct examples of the use of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are representative of the types of building blocks employed in such endeavors. The combination of ortho and para-directing groups, along with the potential for various coupling reactions, makes it a hypothetically attractive precursor for the assembly of intricate molecular frameworks. The principles of retrosynthetic analysis would identify such a compound as a valuable synthon for poly-substituted aromatic rings embedded within larger, biologically active molecules.

The utility of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid extends to the synthesis of specialty chemicals, which are compounds produced for specific applications, including agrochemicals, advanced materials, and dyes.

Agrochemical Intermediates: The synthesis of modern agrochemicals often requires the use of highly substituted aromatic intermediates. While direct application of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid in a commercialized pesticide is not publicly detailed, its structural features are pertinent. For instance, substituted benzoic acids are known precursors to various herbicides and fungicides. The bromine and chlorine atoms can be subjected to nucleophilic substitution or cross-coupling reactions to introduce other functional groups, a common strategy in the development of new active ingredients.